3-butyl-1H-benzimidazol-3-ium-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-1H-benzimidazol-3-ium-2-sulfonate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. The unique structure of this compound, which includes a butyl group and a sulfonate group, makes it an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1H-benzimidazol-3-ium-2-sulfonate typically involves the reaction of benzimidazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-butyl-1H-benzimidazol-3-ium-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzimidazole derivatives with reduced sulfonate groups.
Substitution: Formation of azide-substituted benzimidazole derivatives.
Scientific Research Applications
3-butyl-1H-benzimidazol-3-ium-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of parasitic infections.
Industry: Utilized in the development of ionic liquids and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3-butyl-1H-benzimidazol-3-ium-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The sulfonate group enhances its solubility and allows for better interaction with biological membranes. The compound can also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-butyl-3-methylimidazolium chloride: Another ionic liquid with similar applications in green chemistry and biorefining technologies.
2-butyl-1H-benzimidazole: A structurally similar compound with applications in medicine and agriculture.
3-butyl-1H-imidazol-3-ium bromide: Used in organic synthesis and as a precursor for other benzimidazole derivatives.
Uniqueness
3-butyl-1H-benzimidazol-3-ium-2-sulfonate stands out due to its unique combination of a butyl group and a sulfonate group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-butyl-1H-benzimidazol-3-ium-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKIQVCJSSRCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[N+]1=C(NC2=CC=CC=C21)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.